Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride
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Overview
Description
Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of methyl 2-(naphthalen-2-yl)acetate.
Amination: The ester is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative under controlled conditions.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be achieved through chiral resolution techniques such as crystallization or chromatography.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- Naphthylacetic acid
- Naphthylamine derivatives
Uniqueness
Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both a naphthalene ring and an amino acid moiety. This combination of features imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-naphthalen-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMDKRCSDIXST-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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